1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid
Overview
Description
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound with significant importance in various scientific fields. This compound is characterized by the presence of a nitro group and a carboxylic acid group attached to an imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid . Another method includes the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often employs the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid involves its interaction with cellular components. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other nitroimidazoles.
Properties
IUPAC Name |
3-methyl-2-nitroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-3(4(9)10)2-6-5(7)8(11)12/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYPTUROVHPXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476411 | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50700-55-5 | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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